1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole
Overview
Description
1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole is a chemical compound with the molecular formula C9H12N2O3 . It is a solid substance at room temperature .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
Molecular Structure Analysis
The molecular weight of 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole is 196.21 . The InChI code for this compound is 1S/C9H12N2O3/c1-2-14-9(12)8-6-3-4-13-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) .
Chemical Reactions Analysis
The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . It has also been used in the preparation of indolyl-substituted 1,4,6,7-tetrahydropyrano [4,3-c] pyrazole derivatives .
Physical And Chemical Properties Analysis
1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole is a solid substance at room temperature .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
- These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .
Agrochemistry
- Pyrazoles are also used in agrochemistry .
- They are used in the synthesis of various agrochemicals .
Coordination Chemistry
- In coordination chemistry, pyrazoles are used as ligands .
- They can form complexes with various metals .
Organometallic Chemistry
Asymmetric Synthesis
- An efficient approach for the stereocontrolled construction of pyrano[2,3‐c]pyrazole scaffold has been developed .
- Under the catalysis of a bifunctional squaramide derived from (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine, the asymmetric tandem Michael addition/cyclization reaction of 4‐benzylidenepyrazol‐5(4H)‐ones and malononitrile proceeded efficiently to furnish the desired pyrano[2,3‐c]pyrazoles in satisfactory yields with high levels of enantioselectivity (up to 99% ee) .
Synthetic Route Development
- A simple and efficient synthetic route to various 1,4-disubstituted tetrahydro-β-carbolines and tetrahydropyrano [3,4-b]indoles in high yields and stereoselectivity via LiClO4-catalyzed SN2-type ring opening of aziridines and epoxides with indoles followed by p-toluenesulfonic acid (PTSA) catalyzed Pictet–Spengler reaction is described .
Organocatalyzed Asymmetric Tandem Michael-Cyclization Reaction
- An efficient approach for the stereocontrolled construction of pyrano[2,3‐c]pyrazole scaffold has been developed .
- Under the catalysis of a bifunctional squaramide derived from (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine, the asymmetric tandem Michael addition/cyclization reaction of 4‐benzylidenepyrazol‐5(4H)‐ones and malononitrile proceeded efficiently to furnish the desired pyrano[2,3‐c]pyrazoles in satisfactory yields with high levels of enantioselectivity (up to 99% ee) .
Synthetic Route to Tetrahydropyranoindoles
- A simple and efficient synthetic route to various 1,4-disubstituted tetrahydro-β-carbolines and tetrahydropyrano [3,4- b ]indoles in high yields and stereoselectivity via LiClO4-catalyzed SN2-type ring opening of aziridines and epoxides with indoles followed by p-toluenesulfonic acid (PTSA) catalyzed Pictet–Spengler reaction is described .
Safety And Hazards
Future Directions
Pyrazole derivatives, such as 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future of this compound lies in its potential applications in the field of medicinal chemistry and drug discovery .
properties
IUPAC Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-9-4-6-5(1)3-7-8-6/h3H,1-2,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNAZHNZJIZRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266008 | |
Record name | Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole | |
CAS RN |
1293929-87-9 | |
Record name | Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1293929-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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